Pungency: Dihydro Homocapsaicin II Exhibits Half the Scoville Heat of Capsaicin and Dihydrocapsaicin
In the authoritative comparative analysis by Govindarajan and Sathyanarayana (1991), pure Dihydro Homocapsaicin II (reported as Homodihydrocapsaicin) was measured at 8,600,000 Scoville Heat Units (SHU), compared to 16,000,000 SHU each for capsaicin and dihydrocapsaicin, 9,100,000 SHU for nordihydrocapsaicin, and 8,600,000 SHU for homocapsaicin [1]. This represents a 46% reduction in pungency relative to capsaicin. The difference arises from the longer saturated C10 acyl chain with a methyl branch at position 8, which alters binding interactions with the TRPV1 receptor compared to capsaicin's C9 unsaturated chain [1][2].
| Evidence Dimension | Pungency intensity (Scoville Heat Units, SHU) |
|---|---|
| Target Compound Data | 8,600,000 SHU (Dihydro Homocapsaicin II / Homodihydrocapsaicin) |
| Comparator Or Baseline | Capsaicin: 16,000,000 SHU; Dihydrocapsaicin: 16,000,000 SHU; Nordihydrocapsaicin: 9,100,000 SHU; Homocapsaicin: 8,600,000 SHU |
| Quantified Difference | 8,600,000 vs. 16,000,000 SHU = 46.25% lower pungency than capsaicin; approximately half the pungency of capsaicin |
| Conditions | Scoville organoleptic test; pure isolated compounds; data from Govindarajan & Sathyanarayana (1991) comprehensive review |
Why This Matters
For researchers developing TRPV1-targeted therapies where excessive pungency limits patient compliance, Dihydro Homocapsaicin II offers a measurable 46% reduction in pungency relative to capsaicin while retaining vanilloid receptor activity, enabling formulation strategies that cannot be achieved with the more pungent major capsaicinoids.
- [1] Govindarajan, V.S.; Sathyanarayana, M.N. Capsicum — Production, Technology, Chemistry, and Quality. Part V. Impact on Physiology, Pharmacology, Nutrition, and Metabolism; Structure, Pungency, Pain, and Desensitization Sequences. Crit. Rev. Food Sci. Nutr. 1991, 29 (6), 435–474. DOI: 10.1080/10408399109527536. View Source
- [2] Discovery and Isolation of Novel Capsaicinoids and Their TRPV1-Related Activity. Eur. J. Pharmacol. 2025, 177700. DOI: 10.1016/j.ejphar.2025.177700. View Source
